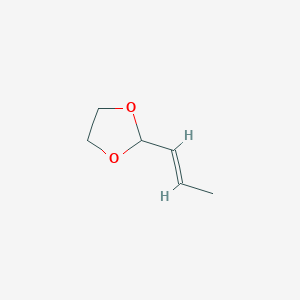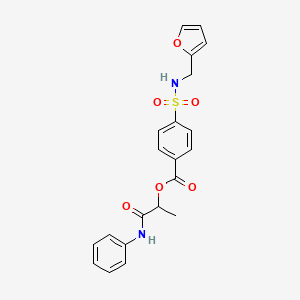
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the first position, a methoxy group at the sixth position, and a 3-methoxyphenyl group at the second position of the naphthalene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-2-(3-methoxyphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 6-methoxy-2-(3-methoxyphenyl)naphthalene.
-
Oxidation Reactions: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis.
-
Biology: : The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for modifications that can enhance biological activity and selectivity.
-
Medicine: : Research into potential therapeutic applications includes the synthesis of novel compounds with anti-inflammatory, anticancer, or antimicrobial properties. The compound’s derivatives may exhibit improved pharmacological profiles.
-
Industry: : It is used in the production of specialty chemicals, dyes, and materials with specific properties. Its role as an intermediate in the synthesis of high-value products makes it important in industrial applications.
Mécanisme D'action
The mechanism by which 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene exerts its effects depends on the specific reactions and applications. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methoxy groups can participate in hydrogen bonding or electronic interactions, influencing the compound’s reactivity and stability.
Molecular targets and pathways involved in biological applications may include enzymes, receptors, or other biomolecules. The compound’s structure allows for interactions with specific molecular targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene include other brominated naphthalenes and methoxy-substituted naphthalenes. For example:
-
1-Bromo-2-methoxynaphthalene: : This compound has a bromine atom at the first position and a methoxy group at the second position of the naphthalene ring. It is used as a synthetic intermediate in organic chemistry.
-
2-Bromo-6-methoxynaphthalene: : This compound has a bromine atom at the second position and a methoxy group at the sixth position of the naphthalene ring. It is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and methoxy groups allows for diverse chemical transformations and applications.
Propriétés
Numéro CAS |
924658-06-0 |
|---|---|
Formule moléculaire |
C18H15BrO2 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
1-bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C18H15BrO2/c1-20-14-5-3-4-12(10-14)16-8-6-13-11-15(21-2)7-9-17(13)18(16)19/h3-11H,1-2H3 |
Clé InChI |
XOOVAPYVBAKXGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=CC=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)


![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)


![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)




